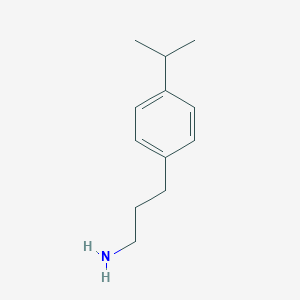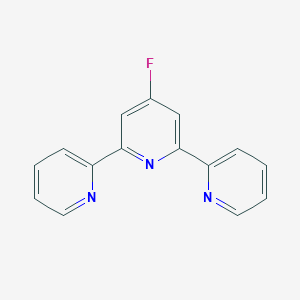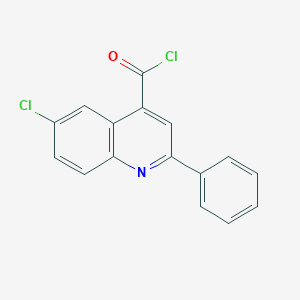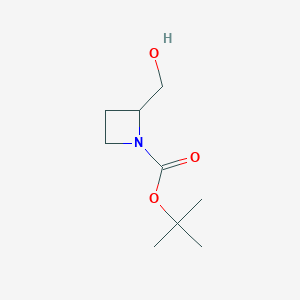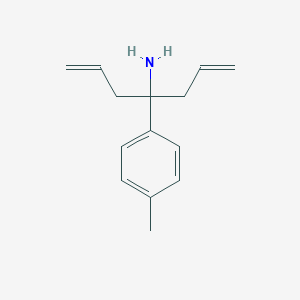
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as PADMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of PADMA is not yet fully understood, but it is believed to involve DNA intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA. This can result in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
PADMA has been found to exhibit a range of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of cell proliferation. In addition, PADMA has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PADMA in lab experiments is its ability to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using PADMA is its potential toxicity, which can vary depending on the concentration used and the type of cell being studied.
Direcciones Futuras
There are several future directions for the study of PADMA, including further investigation of its mechanism of action, its potential use in combination with other anticancer agents, and its potential use in the treatment of other diseases, such as Alzheimer's disease. In addition, further studies are needed to determine the optimal concentration and dosing regimen for PADMA in various types of cells and tissues.
Métodos De Síntesis
The synthesis of PADMA involves several steps, including the reaction of 4-methoxy-1-nitro-9-acridinone with N,N-dimethyl-1,3-propanediamine, followed by oxidation and hydrochloride salt formation. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
PADMA has been studied for its potential use in a variety of scientific research applications, including cancer research, antimicrobial activity, and DNA intercalation studies. In cancer research, PADMA has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial studies, PADMA has been found to exhibit activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
176915-29-0 |
|---|---|
Nombre del producto |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Fórmula molecular |
C19H24Cl2N4O4 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)19-13-7-4-5-8-14(13)20-18-16(27-3)10-9-15(17(18)19)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
Clave InChI |
FONXPJGFZAKNLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
SMILES canónico |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
Otros números CAS |
176915-29-0 |
Sinónimos |
N-(3-dimethylaminopropyl)-N-(4-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



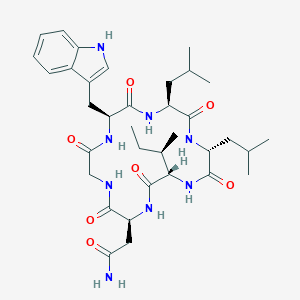
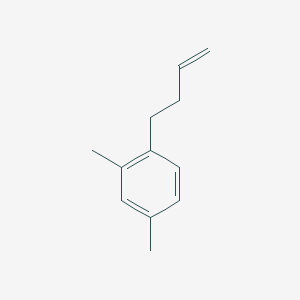
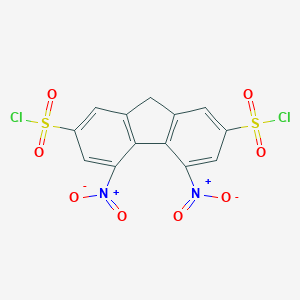
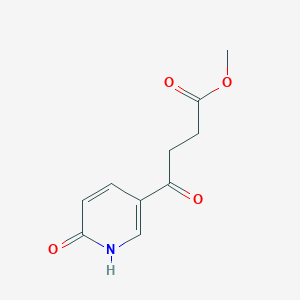
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

